N-(3-methoxyphenyl)piperazine

sigma receptor radioligand binding structure-activity relationship

Researchers face a critical gap in acquiring isomerically pure 3-methoxyphenylpiperazine for GMP synthesis and validated analytical methods. Using the 2- or 4-methoxy isomer introduces structurally distinct impurities that fail compendial specifications for Letermovir (FDA-approved antiviral). - **Pharmaceutical Intermediate**: Only the 3-methoxy isomer is accepted in the Letermovir manufacturing pathway. Our material meets USP, EMA, JP, and BP requirements as Letermovir Impurity 14, supplied with full Structure Elucidation Report documentation for ANDA/NDA submissions. - **Positional Isomer Selectivity**: The meta-methoxy conformation drives distinct 5-HT₂C agonist activity (vs. ortho-methoxy antagonist), enabling defined agonist/antagonist comparator sets for serotonergic assay calibration.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 16015-70-6
Cat. No. B174137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)piperazine
CAS16015-70-6
SynonymsPiperazine, 1-(3-Methoxyphenyl)-, Monohydrochloride
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CCNCC2
InChIInChI=1S/C11H16N2O/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3
InChIKeyPZIBVWUXWNYTNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methoxyphenyl)piperazine: Analytical & Procurement Overview


N-(3-Methoxyphenyl)piperazine, also designated as 1-(3-methoxyphenyl)piperazine or m-MeOPP, is a member of the arylpiperazine class with the molecular formula C₁₁H₁₆N₂O and a free base molecular weight of 192.26 g/mol. The compound is most commonly procured as the hydrochloride or dihydrochloride salt to enhance aqueous solubility and handling stability. It is an established analytical reference standard for forensic and research applications and serves as a critical synthetic intermediate in pharmaceutical manufacturing, most notably in the commercial production of the FDA‑approved antiviral agent Letermovir [1]. The meta‑methoxyphenyl substitution imparts a distinct conformational profile and receptor‑interaction landscape relative to its ortho‑ and para‑substituted isomers, with documented effects on both binding affinity and functional activity at central nervous system targets, including sigma, serotonin, and GABAA receptors [2].

Arylpiperazine reference standard for forensic and analytical research workflows
Positional isomer-specific binding profile supports sigma, serotonin, and GABA-A receptor studies
Compendial-grade impurity standard for Letermovir manufacturing quality control

N-(3-Methoxyphenyl)piperazine: Positional Isomer Differences


Arylpiperazines bearing methoxy substituents at ortho, meta, or para positions are not pharmacologically interchangeable. Crystallographic and molecular mechanics studies demonstrate that the rotation energy barrier around the central phenyl–nitrogen bond differs markedly between substitution patterns, directly affecting the population of receptor‑active conformations [1]. At the 5‑HT2C receptor, 1‑(3‑methoxyphenyl)piperazine (mMPP) is predicted and experimentally confirmed to act as an agonist, whereas 1‑(2‑methoxyphenyl)piperazine (oMPP) behaves as an antagonist under identical assay conditions [2]. Within the sigma receptor system, N‑phenylpropyl‑N′‑substituted piperazines containing the 3‑methoxyphenethyl motif exhibit a distinct σ₂ affinity profile compared to their 4‑methoxy counterparts, which translates into differential in vivo efficacy in behavioral models [3]. Substitution with a positional isomer in a synthetic sequence—such as in the Letermovir manufacturing pathway—introduces a structurally distinct impurity that fails compendial specifications and cannot serve as a substitute in validated analytical methods [4].

Target Compound
Meta-methoxy isomer (mMPP): reported agonist at 5-HT2C, higher sigma-2 affinity
Potential Substitute
Ortho-methoxy isomer (oMPP): reported antagonist at 5-HT2C, may shift functional interpretation Para-methoxy analog: distinct sigma-2 affinity profile may alter subtype selectivity data Isomeric impurity can invalidate compendial analytical methods in Letermovir QC

N-(3-Methoxyphenyl)piperazine: Comparative Evidence


Sigma-2 Receptor Subtype Affinity: Meta vs. Para

In a comparative radioligand binding study using guinea pig brain membranes, the N‑phenylpropyl‑N′‑(3‑methoxyphenethyl)piperazine derivative (YZ‑185) exhibited approximately 2.8‑fold higher affinity for the σ₂ receptor subtype than its 4‑methoxyphenethyl analog (YZ‑067), while σ₁ receptor affinities were comparable between the two compounds [1]. This differential σ₂ affinity profile is attributable solely to the meta vs. para methoxy position and provides a functional basis for selecting the 3‑methoxy scaffold in sigma receptor ligand design.

Sigma-2 Affinity Meta vs Para
Head-to-head
3-methoxy derivative (YZ-185): σ₂ Ki = 10.2 nM; 4-methoxy (YZ-067): σ₂ Ki = 28.6 nM. σ₁ comparable.
Supports σ₂ subtype attribution using positional isomer control
Guinea pig brain membranes; competitive binding assay
sigma receptor radioligand binding structure-activity relationship

5-HT2C Receptor Activity: Positional Isomer Switch

Crystallographic and molecular mechanics analyses, combined with in vitro functional testing, revealed that 1‑(3‑methoxyphenyl)piperazine (mMPP) acts as a 5‑HT₂C receptor agonist, whereas 1‑(2‑methoxyphenyl)piperazine (oMPP) functions as an antagonist at the same receptor subtype [1]. This functional divergence arises from differences in the rotational energy barrier around the phenyl–nitrogen bond, which influences the population of the receptor‑activating conformation [1].

5-HT2C Functional Switch
Head-to-head
mMPP: reported agonist; oMPP: reported antagonist. Qualitative reversal driven by phenyl-N rotation barrier.
Reported functional reversal provides isomer-specific reference context
In vitro functional assays; molecular mechanics
5-HT2C receptor functional activity serotonin receptor

5-HT7 Receptor: Piperidine vs Piperazine Isostere

In a study evaluating metabolically stable 5‑HT₇ receptor ligands, two compounds containing the 3‑methoxyphenethyl scaffold were directly compared: the piperazine derivative 1d and the piperidine isostere 2d [1]. The piperidine derivative 2d demonstrated markedly superior in vitro metabolic stability (65% recovery of parent compound after incubation with rat hepatic S9 fraction) compared to the piperazine derivative 1d (26% recovery), albeit with a modest reduction in 5‑HT₇ receptor binding affinity [1].

5-HT7 Affinity-Stability Trade-off
Head-to-head
Piperazine 1d: Ki 7.5 nM, 26% metabolic stability. Piperidine 2d: Ki 13 nM, 65% stability.
Quantifies affinity-stability trade-off for core selection
Rat hepatic S9 fraction; cloned human 5-HT7
5-HT7 receptor metabolic stability piperazine isostere

GABAA Receptor: Validated Inhibitory Activity

Electrophysiological studies have identified 1‑(3‑methoxyphenyl)piperazine as an inhibitor of the human α₁β₂γ₂ GABAA receptor subtype [1]. This finding establishes a distinct, validated molecular target for the meta‑methoxy isomer beyond serotonergic and sigma systems, providing a basis for studies of GABAergic modulation.

GABAA Receptor Inhibition
Reported
1-(3-Methoxyphenyl)piperazine inhibits human α₁β₂γ₂ GABAA receptor in electrophysiology assays.
Provides non-serotonergic target engagement context
Ortho/para isomers not compared; data to verify
GABA-A receptor electrophysiology inhibitor

Letermovir Impurity Reference Standard

1‑(3‑Methoxyphenyl)piperazine is formally designated as Letermovir Impurity 14 and is supplied as a highly characterized reference material compliant with USP, EMA, JP, and BP regulatory standards [1]. It is accompanied by a detailed Structure Elucidation Report (SER) and is intended for use in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), analytical method development, method validation, and quality control during the commercial production of Letermovir [2].

Letermovir Impurity Standard
Specification review
Designated Letermovir Impurity 14; supplied with full Structure Elucidation Report, USP/EMA/JP/BP compliant.
Defines compendial-grade impurity reference with traceable documentation
ANDA/NDA and QC release context
impurity standard analytical method validation pharmaceutical manufacturing

Physicochemical Properties: Solubility & Stability

The free base 1‑(3‑methoxyphenyl)piperazine exhibits the following solubility profile: DMF: 10 mg/mL; DMSO: 15 mg/mL; Ethanol: 10 mg/mL; DMSO:PBS (pH 7.2, 1:1): 0.5 mg/mL [1]. The compound is documented as air‑sensitive . This contrasts with the hydrochloride salt form (CAS 16015-70-6), which offers enhanced aqueous solubility and greater handling stability for routine laboratory use.

Solubility & Stability
Data to verify
Free base: DMF 10 mg/mL, DMSO 15 mg/mL, Ethanol 10 mg/mL, DMSO:PBS (1:1) 0.5 mg/mL; air-sensitive.
Informs solvent selection and storage; hydrochloride salt may improve aqueous handling
Supplier-reported data; validate per application
solubility formulation stability

N-(3-Methoxyphenyl)piperazine: Procurement & Applications


Sigma-2 Selectivity: Positional Isomer Control

Use the 3‑methoxyphenethyl‑containing derivative YZ‑185 as the test ligand and the 4‑methoxyphenethyl analog YZ‑067 as the positional isomer control. The 2.8‑fold higher σ₂ affinity of YZ‑185 (Ki = 10.2 nM) vs. YZ‑067 (Ki = 28.6 nM), with comparable σ₁ affinity, allows researchers to attribute differential in vivo outcomes specifically to σ₂ engagement [1].

5-HT2C Receptor Agonist/Antagonist Control

Employ 1‑(3‑methoxyphenyl)piperazine (mMPP) as a validated agonist and 1‑(2‑methoxyphenyl)piperazine (oMPP) as an antagonist in parallel functional assays. This pair of positional isomers provides a defined agonist/antagonist comparator set for characterizing novel 5‑HT₂C ligands or for calibrating cellular assays of serotonergic signaling [1].

5-HT7 Receptor: Metabolic Stability Optimization

In lead optimization campaigns targeting the 5‑HT₇ receptor, evaluate both piperazine (1d) and piperidine (2d) cores bearing the 3‑methoxyphenethyl motif. The data demonstrate that the piperidine isostere offers 65% metabolic stability vs. 26% for the piperazine, with a modest affinity trade‑off (Ki = 13 nM vs. 7.5 nM), enabling an informed selection based on program‑specific requirements for target residence time vs. in vivo exposure [1].

Letermovir Manufacturing: Analytical Method & QC

Procure compendial‑grade 1‑(3‑methoxyphenyl)piperazine as a certified impurity reference standard (Letermovir Impurity 14) for HPLC method development, validation, and routine quality control release testing. The material is supplied with full Structure Elucidation Report documentation meeting USP, EMA, JP, and BP requirements, supporting ANDA/NDA submissions and commercial batch release of Letermovir [1][2].

Application
Selection Property
Validation Focus
Sigma-2 receptor subtype studies
Positional isomer control availability
σ₂ selectivity verification via meta/para pair
5-HT2C receptor signaling studies
Reported agonist/antagonist isomer pair
Functional activity reversal verification
5-HT7 metabolic stability optimization
Piperazine/piperidine isostere comparison
Metabolic stability vs affinity trade-off review
Letermovir manufacturing quality control
Compendial-grade impurity reference standard
Regulatory analytical method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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